

## Application Notes and Protocols for 93-O17O-Mediated Cre Recombinase Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | 93-0170  |           |
| Cat. No.:            | B8236322 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The delivery of functional proteins into living cells is a cornerstone of modern biological research and therapeutic development. Cre recombinase, a tyrosine recombinase derived from bacteriophage P1, is a powerful tool for genome engineering, enabling precise DNA excision, insertion, and translocation events at specific loxP sites. However, the efficient and safe intracellular delivery of Cre recombinase remains a significant challenge. This document provides detailed application notes and protocols for the use of the novel chalcogen-containing ionizable cationic lipidoid, **93-O17O**, for the formulation of lipid nanoparticles (LNPs) to deliver Cre recombinase.

**93-O17O** is part of a combinatorial library of lipid-like molecules designed for the intracellular delivery of genome-editing proteins.[1] LNPs formulated with **93-O17O** and its analogs have demonstrated the ability to encapsulate and deliver active Cre recombinase into cells both in vitro and in vivo, facilitating efficient gene recombination.[1] These lipidoids are synthesized through the reaction of lipophilic tails containing oxygen (O), sulfur (S), or selenium (Se) ethers with various amines.[1] The resulting LNPs interact with negatively supercharged Cre recombinase, such as (-30)GFP-Cre, primarily through electrostatic interactions to form stable nanoparticles capable of cellular entry.[1]

This guide offers a comprehensive overview of the **93-O170** LNP system, including detailed protocols for LNP formulation, characterization, and application in Cre recombinase delivery,



supported by quantitative data from preclinical studies.

## **Data Summary**

The following tables summarize the key quantitative data regarding the physicochemical properties and in vitro efficacy of lipid nanoparticles formulated with chalcogen-containing lipidoids, including analogs of **93-O17O**, for the delivery of a negatively supercharged GFP-Cre fusion protein ((-30)GFP-Cre).

Table 1: Physicochemical Properties of Lead Candidate LNPs for (-30)GFP-Cre Delivery

| Lipidoid  | Hydrodynamic Size<br>(d.nm) | Polydispersity<br>Index (PDI) | Apparent pKa |
|-----------|-----------------------------|-------------------------------|--------------|
| 76-O17Se  | 150.3 ± 8.7                 | 0.18 ± 0.03                   | 6.45         |
| 80-O17Se  | 135.1 ± 7.5                 | 0.15 ± 0.02                   | 6.51         |
| 81-O17Se  | 128.9 ± 6.9                 | 0.14 ± 0.01                   | 6.48         |
| 400-O17Se | 142.6 ± 8.1                 | 0.17 ± 0.02                   | 6.55         |

Data extracted from studies on a library of chalcogen-containing lipidoids, highlighting the properties of the most effective candidates for protein delivery.[1]

Table 2: In Vitro Gene Recombination Efficiency of (-30)GFP-Cre Loaded LNPs in HeLa-DsRed Cells

| Lipidoid                   | GFP Positive Cells (%) |
|----------------------------|------------------------|
| 76-O17Se                   | > 60%                  |
| 80-O17Se                   | > 60%                  |
| 81-O17Se                   | > 60%                  |
| 400-O17Se                  | > 60%                  |
| Lipofectamine 2000 (Lpf2k) | ~70%                   |



HeLa-DsRed cells express DsRed fluorescent protein only after Cre-mediated recombination. The percentage of GFP positive cells indicates successful delivery and activity of the (-30)GFP-Cre protein. Data reflects high efficiency comparable to a commercial transfection reagent.[1]

# Signaling Pathways and Experimental Workflows Cellular Uptake Pathway

The cellular uptake of **93-O17O** and similar chalcogen-containing LNPs complexed with Cre recombinase involves endocytosis. Studies have indicated that clathrin-mediated endocytosis, plasma membrane cholesterol, and the GTPase dynamin are crucial for the internalization of these nanoparticles.[1]









#### In Vitro Cre Delivery Workflow

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. xulab.us [xulab.us]
- To cite this document: BenchChem. [Application Notes and Protocols for 93-O17O-Mediated Cre Recombinase Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8236322#using-93-o17o-for-cre-recombinase-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com